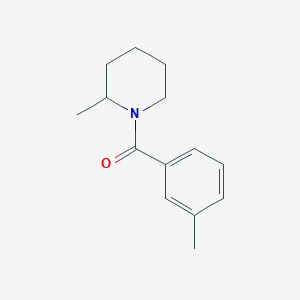
2-Methyl-1-(3-methylbenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-methylbenzoyl)piperidine, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is structurally similar to other synthetic cannabinoids and has been found to have potent psychoactive effects. MMB-2201 has been a subject of scientific research due to its potential therapeutic applications and the need to understand its mechanism of action.
作用機序
The mechanism of action of 2-Methyl-1-(3-methylbenzoyl)piperidine is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body. 2-Methyl-1-(3-methylbenzoyl)piperidine is thought to activate the CB1 and CB2 receptors, which are located throughout the body and are involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
2-Methyl-1-(3-methylbenzoyl)piperidine has been found to have potent psychoactive effects, including euphoria, relaxation, and altered perception. It has also been found to have potential neurotoxic effects, which may be related to its activation of the CB1 receptors in the brain.
実験室実験の利点と制限
2-Methyl-1-(3-methylbenzoyl)piperidine has advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, its psychoactive effects and potential neurotoxicity make it challenging to work with and require careful handling and monitoring.
将来の方向性
There are several future directions for research on 2-Methyl-1-(3-methylbenzoyl)piperidine. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used for therapeutic purposes. Another area of research is the investigation of the potential neuroprotective effects of 2-Methyl-1-(3-methylbenzoyl)piperidine and other synthetic cannabinoids. Additionally, more research is needed to understand the long-term effects of 2-Methyl-1-(3-methylbenzoyl)piperidine and other synthetic cannabinoids on the brain and other organs.
合成法
The synthesis of 2-Methyl-1-(3-methylbenzoyl)piperidine involves the condensation of 3-methylbenzoyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is then purified through chromatography to obtain the pure compound.
科学的研究の応用
2-Methyl-1-(3-methylbenzoyl)piperidine has been studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has also been found to have potential anti-inflammatory and neuroprotective effects.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
(3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO/c1-11-6-5-8-13(10-11)14(16)15-9-4-3-7-12(15)2/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |
InChIキー |
SARNYWHHXSNSJY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)C |
正規SMILES |
CC1CCCCN1C(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)